

# spectroscopic data for Methyl (S)-(-)-lactate (NMR, IR, MS)

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## Compound of Interest

Compound Name: Methyl (S)-(-)-lactate

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## An In-depth Technical Guide to the Spectroscopic Analysis of Methyl (S)-(-)-lactate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl (S)-(-)-lactate**. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for chemical characterization.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **Methyl (S)-(-)-lactate**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Methyl (S)-(-)-lactate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.30	Quartet (q)	~6.9	-CH(OH)-
~3.75	Singlet (s)	N/A	-OCH <sub>3</sub>
~2.50	Broad Singlet (br s)	N/A	-OH
~1.40	Doublet (d)	~6.9	-CH(OH)CH <sub>3</sub>

Note: Solvent is typically CDCl<sub>3</sub>. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl (S)-(-)-lactate**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~175.5	C=O (Ester)
~66.7	-CH(OH)-
~51.8	-OCH <sub>3</sub>
~20.5	-CH <sub>3</sub>

Note: Solvent is typically CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Methyl (S)-(-)-lactate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3450	Strong, Broad	O-H Stretch (Alcohol)
~2990, ~2950	Medium	C-H Stretch (Aliphatic)
~1740	Strong	C=O Stretch (Ester)
~1210, ~1130	Strong	C-O Stretch

## Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data for **Methyl (S)-(-)-lactate**[\[2\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
45	99.99	$[\text{C}_2\text{H}_5\text{O}]^+$
104	10.49	$[\text{M}]^+$ (Molecular Ion)
61	8.87	$[\text{C}_2\text{H}_5\text{O}_2]^+$
33	6.55	$[\text{CH}_5\text{O}]^+$
89	4.27	$[\text{M} - \text{CH}_3]^+$

Note: The molecular weight of **Methyl (S)-(-)-lactate** is 104.10 g/mol [3].

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

### NMR Spectroscopy Protocol (Liquid Sample)

Nuclear Magnetic Resonance (NMR) spectroscopy is performed on liquid samples or solutions of solids in a suitable solvent.[4]

- Sample Preparation: For  $^1\text{H}$  NMR, accurately weigh 1-10 mg of **Methyl (S)-(-)-lactate**. [5] For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg may be required due to the lower sensitivity of the  $^{13}\text{C}$  nucleus. [6] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean vial. [6] The deuterated solvent is essential to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum and to provide a lock signal for the spectrometer. [4]
- Filtering and Transfer: To remove any particulate matter, filter the solution through a pipette plugged with cotton wool directly into a 5 mm NMR tube. [4][7] The final volume in the tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm. [5][6]
- Data Acquisition:

- Insertion: Wipe the exterior of the NMR tube clean and place it in a spinner turbine. Insert the sample into the NMR spectrometer.
- Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[6]
- Tuning: The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal reception.[6]
- Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data. For  $^{13}\text{C}$  NMR, proton decoupling is commonly used to simplify the spectrum and enhance sensitivity.[8]

## IR Spectroscopy Protocol (Neat Liquid)

For a pure liquid sample like **Methyl (S)-(-)-lactate**, the spectrum can be obtained directly without dilution.[9]

- Attenuated Total Reflectance (ATR) Method:
  - Background Scan: First, record a background spectrum of the clean ATR crystal surface. This is crucial to subtract any atmospheric (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or instrumental signals.[10]
  - Sample Application: Place a single drop of **Methyl (S)-(-)-lactate** directly onto the ATR crystal.
  - Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the interaction of an evanescent wave with the sample.[10]
  - Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
- Thin Film (Salt Plate) Method:
  - Sample Application: Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).[9][11]

- Sandwich Formation: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[\[9\]](#)[\[11\]](#)
- Data Acquisition: Mount the "sandwich" assembly in the spectrometer's sample holder and acquire the IR spectrum.
- Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone or isopropanol (water must be avoided as it will dissolve the plates) and return them to a desiccator for storage.[\[9\]](#)[\[11\]](#)

## Mass Spectrometry Protocol (LC-MS of a Small Molecule)

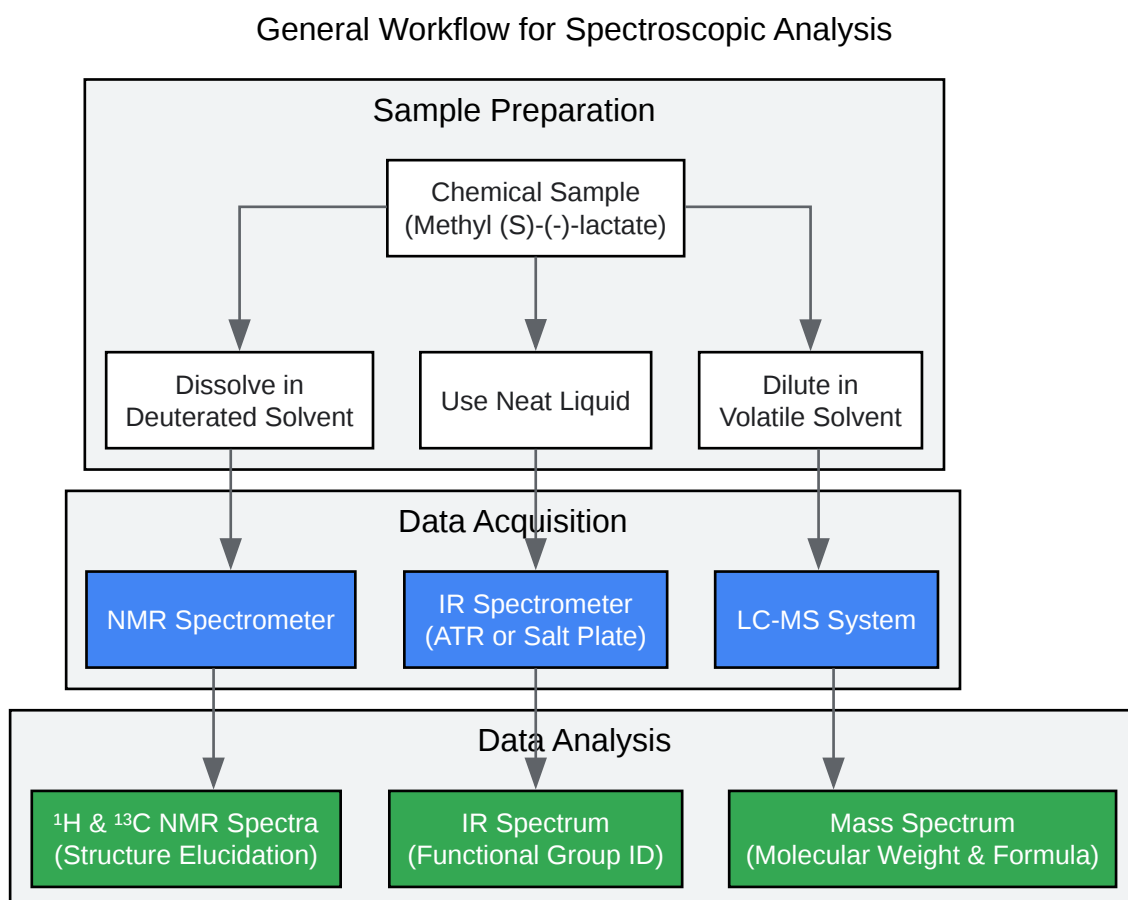
Mass spectrometry for small molecules is often coupled with liquid chromatography (LC-MS) to separate the analyte from any impurities before detection.

- Sample Preparation:
  - Stock Solution: Prepare a stock solution of **Methyl (S)-(-)-lactate** by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[12\]](#)
  - Working Solution: Dilute the stock solution with the mobile phase solvent (a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid) to a final concentration in the range of 1-10 µg/mL.[\[12\]](#)
  - Filtration: Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could block the LC system.[\[12\]](#)
  - Transfer: Transfer the filtered sample into an appropriate autosampler vial.[\[12\]](#)
- Data Acquisition:
  - Injection: The sample is injected into the LC system, where it travels through a chromatographic column (e.g., C18) and is separated based on its polarity.

- Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). Here, the molecules are ionized to generate charged species.[13]
- Mass Analysis: The ions are then separated in the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.



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Caption: Workflow for NMR, IR, and MS analysis of a chemical sample.

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